N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide
CAS No.:
Cat. No.: VC14970674
Molecular Formula: C27H26N4O3S
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O3S |
|---|---|
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)26(32)29-23(27(33)28-14-15-34-2)17-21-18-31(22-7-4-3-5-8-22)30-25(21)24-9-6-16-35-24/h3-13,16-18H,14-15H2,1-2H3,(H,28,33)(H,29,32)/b23-17- |
| Standard InChI Key | UBWIVWCSMUKVKT-QJOMJCCJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCOC |
Introduction
N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide is a complex organic compound with a molecular weight of 486.6 g/mol and a CAS number of 384376-86-7. This compound features a unique combination of functional groups, including an amide, a thienyl group, and a pyrazole moiety, which contribute to its potential biological activity and applications in medicinal chemistry.
Synthesis and Purification
The synthesis of this compound typically involves multiple steps, each requiring optimization for yield and purity. Techniques such as chromatography are commonly employed for purification to ensure the compound's quality for further studies.
Biological Activity and Potential Applications
Initial studies suggest that N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide exhibits significant biological activity, particularly in mutagenicity assays. This activity indicates potential effects on genetic material, which could be explored for pharmacological applications, especially in oncology or as an anti-inflammatory agent.
| Application Area | Potential Use |
|---|---|
| Oncology | Investigating effects on genetic material |
| Anti-inflammatory | Potential therapeutic agent |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary data suggest interactions with DNA or specific proteins involved in cell signaling pathways. Techniques like surface plasmon resonance or isothermal titration calorimetry could provide further insights into these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide, including variations in functional groups and side chains. These comparisons can help identify unique pharmacological properties and guide further research.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains thienyl and pyrazole | Lacks methoxyethyl group |
| Compound B | Amide functional group | Different aromatic substituents |
| Compound C | Similar carbon skeleton | Variations in side chains |
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